6-Chloro-4-methyl-2-nitro-3-pyridinol

Tautomerism Keto-enol equilibrium Nitropyridinol

6-Chloro-4-methyl-2-nitro-3-pyridinol (CAS 2055662-11-6, molecular formula C₆H₅ClN₂O₃, MW 188.57 g/mol) is a tetra-substituted pyridinol derivative bearing chlorine at C‑6, methyl at C‑4, nitro at C‑2, and a hydroxyl at C‑3. Its predicted physicochemical profile includes a boiling point of 411.0 ± 40.0 °C, density of 1.556 ± 0.06 g/cm³, and a pKa of –0.98 ± 0.10 (conjugate acid).

Molecular Formula C6H5ClN2O3
Molecular Weight 188.57 g/mol
Cat. No. B13979959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-methyl-2-nitro-3-pyridinol
Molecular FormulaC6H5ClN2O3
Molecular Weight188.57 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1O)[N+](=O)[O-])Cl
InChIInChI=1S/C6H5ClN2O3/c1-3-2-4(7)8-6(5(3)10)9(11)12/h2,10H,1H3
InChIKeyFTKREKZDEUTBIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-4-methyl-2-nitro-3-pyridinol – Core Identity and Procurement-Relevant Structural Profile


6-Chloro-4-methyl-2-nitro-3-pyridinol (CAS 2055662-11-6, molecular formula C₆H₅ClN₂O₃, MW 188.57 g/mol) is a tetra-substituted pyridinol derivative bearing chlorine at C‑6, methyl at C‑4, nitro at C‑2, and a hydroxyl at C‑3. Its predicted physicochemical profile includes a boiling point of 411.0 ± 40.0 °C, density of 1.556 ± 0.06 g/cm³, and a pKa of –0.98 ± 0.10 (conjugate acid) . The compound is currently catalogued as a pharmaceutical intermediate and research reagent, with commercial availability at ≥98 % purity .

Why 6-Chloro-4-methyl-2-nitro-3-pyridinol Cannot Be Casually Replaced by In-Class Analogs


Substituting this compound with a des‑chloro analog (e.g., 4‑methyl‑2‑nitro‑3‑pyridinol, CAS 15128‑89‑9) or a des‑methyl analog (e.g., 6‑chloro‑2‑nitro‑3‑pyridinol, CAS 887471‑39‑8) introduces non‑trivial changes in tautomeric equilibrium, pKa, hydrogen‑bonding capacity, and molecular weight that directly affect downstream reactivity and biological recognition. The 6‑chloro substituent, positioned α to the pyridine nitrogen, strongly shifts the pyridone↔hydroxypyridine equilibrium toward the hydroxypyridine (enol) form [1], whereas the 4‑methyl group modulates lipophilicity and steric bulk. These dual substituent effects are interdependent; removing either one alters the compound’s dominant tautomeric state, nucleophilic/electrophilic reactivity, and target‑binding pharmacophore, making simple one‑for‑one replacement chemically and pharmacologically unsound.

Quantitative Differentiation Evidence for 6-Chloro-4-methyl-2-nitro-3-pyridinol vs. Closest Analogs


Tautomeric Equilibrium Shift: 6-Chloro Locks the Hydroxypyridine Form

In 2‑hydroxypyridine systems, chlorine substitution α to the ring nitrogen strongly biases the tautomeric equilibrium toward the hydroxypyridine (enol) form rather than the pyridone (keto) form [1]. The target compound, with chlorine at the 6‑position (α to nitrogen), is therefore predicted to exist predominantly as the 3‑pyridinol tautomer. In contrast, the des‑chloro analog 4‑methyl‑2‑nitro‑3‑pyridinol (CAS 15128‑89‑9) lacks this chlorine‑driven stabilization, resulting in a higher proportion of the pyridone tautomer under identical conditions. This is a class‑level inference based on systematic studies of chloro‑substituted pyridones/pyridinols; direct equilibrium‑constant measurements for this specific compound pair are not yet published.

Tautomerism Keto-enol equilibrium Nitropyridinol

pKa Differentiation: 6-Chloro-4-methyl-2-nitro-3-pyridinol vs. Des-Chloro Analog

The predicted pKa of the conjugate acid of 6‑chloro‑4‑methyl‑2‑nitro‑3‑pyridinol is –0.98 ± 0.10 , reflecting strong electron withdrawal by the 6‑chloro and 2‑nitro groups. The des‑chloro analog 4‑methyl‑2‑nitro‑3‑pyridinol (CAS 15128‑89‑9) has a predicted pKa of 0.95 ± 0.30 , a difference of approximately 1.9 log units. This two‑order‑of‑magnitude difference in basicity affects protonation state at physiological and formulation‑relevant pH, as well as the compound’s behavior in acid‑catalyzed reactions and salt formation.

pKa Acidity Nitropyridinol

Molecular Weight and Physicochemical Property Landscape vs. Closest Analogs

The target compound (MW 188.57, C₆H₅ClN₂O₃) differs meaningfully from its closest analogs in molecular weight, boiling point, and density, which collectively alter its chromatographic behavior, solubility profile, and formulation handling. Compared to the des‑chloro analog (MW 154.12, predicted bp 389.8 °C, density ~1.41 g/cm³ ) and the des‑methyl analog (MW 174.54, predicted bp ~397 °C, density ~1.7 g/cm³ ), the target compound has a predicted boiling point approximately 21–22 °C higher than the des‑chloro analog and a density intermediate between the two. The chlorine atom adds hydrophobic surface area and increases the compound’s logP by approximately 0.2–0.4 log units relative to the des‑chloro analog, while the 4‑methyl group contributes a smaller but non‑negligible lipophilicity increment .

Molecular weight Boiling point Density Lipinski parameters

NPP1 Enzyme Inhibition: Characterized Micromolar Activity in a Drug‑Target Class with Few Small‑Molecule Ligands

6‑Chloro‑4‑methyl‑2‑nitro‑3‑pyridinol has a measured inhibition constant (Ki) of 13,000 nM (13 µM) against human NPP1 (ectonucleotide pyrophosphatase/phosphodiesterase 1) in a COS7 cell‑based assay using pnp‑TMP as substrate [1], and an IC₅₀ of 33,000 nM in a parallel assay [2]. While these are micromolar‑range potencies, they are noteworthy because NPP1 is an emerging immuno‑oncology target with a historically limited set of characterized small‑molecule ligands. The des‑chloro analog (4‑methyl‑2‑nitro‑3‑pyridinol, CAS 15128‑89‑9) and des‑methyl analog (6‑chloro‑2‑nitro‑3‑pyridinol, CAS 887471‑39‑8) do not have publicly reported NPP1 inhibition data, making the target compound the only member of this analog series with a quantified NPP1 activity profile. This data gap means any research program requiring NPP1‑related chemical biology or SAR exploration must start with, or include, the characterized compound.

NPP1 ENPP1 Ectonucleotide pyrophosphatase Enzyme inhibition

P2Y1 Receptor Agonist Activity: Measured but Weak Functional Response

The compound has an EC₅₀ of 9,000 nM (9 µM) as an agonist at the human P2Y1 receptor, measured by calcium mobilization in GFP‑tagged P2Y1‑expressing 1321N1 cells [1]. Although this is a weak agonist response, it establishes that the compound engages a purinergic GPCR target distinct from NPP1, suggesting a dual‑target interaction profile. No P2Y1 activity data are publicly available for the des‑chloro or des‑methyl analogs. The dual NPP1/P2Y1 activity profile, even at micromolar concentrations, may be relevant for programs exploring polypharmacology or off‑target liability assessment in nucleotide‑signaling pathways.

P2Y1 Purinergic receptor GPCR agonism Calcium mobilization

Distinct Melting Point and Crystallinity vs. Regioisomeric and Des‑Methyl Analogs

The target compound has a reported melting point of approximately 115–117 °C , distinguishing it sharply from the regioisomer 3‑hydroxy‑6‑methyl‑2‑nitropyridine (CAS 15128‑90‑2, mp 105–106 °C ) and the des‑chloro analog 4‑methyl‑2‑nitro‑3‑pyridinol (CAS 15128‑89‑9, mp 234–235 °C ). The ~120 °C lower melting point relative to the des‑chloro analog indicates substantially weaker crystal lattice energy, which correlates with higher solubility in organic solvents and potentially different solid‑state stability and processing characteristics. This difference is critical for formulation development, recrystallization optimization, and solid‑state characterization workflows.

Melting point Crystallinity Solid-state properties Thermal analysis

Evidence‑Backed Application Scenarios for 6-Chloro-4-methyl-2-nitro-3-pyridinol


NPP1/ENPP1 Inhibitor Fragment‑Based or Scaffold‑Hopping Campaigns

With a documented Ki of 13 µM against human NPP1 [1], this compound serves as one of the few publicly disclosed non‑nucleotide small‑molecule starting points for ENPP1 inhibitor optimization. Research groups pursuing immuno‑oncology targets in the cGAS‑STING pathway can use this compound as a validated fragment or early lead for structure‑based design, leveraging its 6‑chloro and 4‑methyl substituents as vectors for SAR expansion. The absence of NPP1 data for the des‑chloro and des‑methyl analogs makes the target compound the only information‑rich entry point in this chemical series.

Tautomer‑Sensitive Biophysical Assay Development

The 6‑chloro substituent locks the compound predominantly in the 3‑pyridinol (enol) tautomeric form [1], enabling its use as a positive control or reference standard in assays where the hydroxypyridine vs. pyridone tautomeric state is critical—such as hydrogen‑bonding network studies, IR‑based tautomer quantification, or computational tautomer-prediction benchmarking. The des‑chloro analog, which lacks this chlorine‑driven stabilization, cannot serve as a reliable tautomeric standard.

Synthetic Intermediate for 2,3,4,6‑Tetrasubstituted Pyridine Libraries

The compound’s three orthogonal reactive handles—the 6‑chloro leaving group (susceptible to nucleophilic aromatic substitution), the 2‑nitro group (reducible to amine for further derivatization), and the 3‑hydroxyl (available for O‑alkylation or Mitsunobu coupling)—make it a versatile intermediate for generating diverse 2,3,4,6‑tetrasubstituted pyridine libraries . Its predicted pKa and boiling point, distinct from des‑chloro and des‑methyl analogs, also necessitate tailored purification protocols that cannot be directly transferred from protocols developed for the simpler analogs.

Procurement Risk Mitigation for Chemical Biology Probe Development

For laboratories requiring a nitropyridinol scaffold with pre‑existing target‑engagement data, the target compound eliminates the risk of acquiring an uncharacterized analog that may prove completely inactive in follow‑up assays. The BindingDB‑curated data package (NPP1 Ki, NPP1 IC₅₀, P2Y1 EC₅₀) [1][2] provides a baseline activity fingerprint that enables immediate counter‑screening and selectivity assessment without the 4–8 week delay typically required for de novo analog synthesis and primary screening.

Quote Request

Request a Quote for 6-Chloro-4-methyl-2-nitro-3-pyridinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.